molecular formula C12H6N2S3 B8637202 5-Isothiocyanato-2-(thiophen-2-yl)-1,3-benzothiazole CAS No. 61352-22-5

5-Isothiocyanato-2-(thiophen-2-yl)-1,3-benzothiazole

Cat. No. B8637202
CAS RN: 61352-22-5
M. Wt: 274.4 g/mol
InChI Key: MKARHDVCPRJYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isothiocyanato-2-(thiophen-2-yl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C12H6N2S3 and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61352-22-5

Molecular Formula

C12H6N2S3

Molecular Weight

274.4 g/mol

IUPAC Name

5-isothiocyanato-2-thiophen-2-yl-1,3-benzothiazole

InChI

InChI=1S/C12H6N2S3/c15-7-13-8-3-4-10-9(6-8)14-12(17-10)11-2-1-5-16-11/h1-6H

InChI Key

MKARHDVCPRJYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(S2)C=CC(=C3)N=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-2-(2-thienyl)benzothiazole 7.0 g, 0.03 M is dissolved in 400 cc of tetrahydrofuran and 8.4 cc, 0.06 M, of triethylamine. Thiophosgene 2.3 cc, 0.03 M, is added, and the resulting mixture stirred at ambient temperature overnight. The solids which form are filtered, and washed with tetrahydrofuran. The filtrate is concentrated to dryness, and chromatographed on Alumina IV. The product is recrystallized from acetonitrile to yield 5.7 g of colorless needles, 70% of theory, m.p. 147°-149°.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three

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